2-[4-(2-Chloro-benzyloxy)-3-ethoxy-phenyl]-thiazolidine-4-carboxylic acid
Description
2-[4-(2-Chloro-benzyloxy)-3-ethoxy-phenyl]-thiazolidine-4-carboxylic acid is a thiazolidine-4-carboxylic acid derivative synthesized via the condensation of L-cysteine with a substituted benzaldehyde precursor. Thiazolidine derivatives are characterized by a five-membered ring containing sulfur and nitrogen, with diverse biological activities, including antibacterial, antioxidant, and enzyme-modulating properties . The compound’s structure features a 2-chloro-benzyloxy group at the para position and an ethoxy group at the meta position of the phenyl ring, which may enhance lipophilicity and receptor-binding affinity compared to simpler analogs.
Properties
Molecular Formula |
C19H20ClNO4S |
|---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C19H20ClNO4S/c1-2-24-17-9-12(18-21-15(11-26-18)19(22)23)7-8-16(17)25-10-13-5-3-4-6-14(13)20/h3-9,15,18,21H,2,10-11H2,1H3,(H,22,23) |
InChI Key |
CSMLGTQGZUZHCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2NC(CS2)C(=O)O)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Regioselective Etherification of 3-Ethoxy-4-hydroxybenzaldehyde
The synthesis begins with 3-ethoxy-4-hydroxybenzaldehyde as the core scaffold. The 4-hydroxy group is alkylated with 2-chlorobenzyl chloride under Williamson ether conditions:
-
Reagents : 3-Ethoxy-4-hydroxybenzaldehyde (1 equiv), 2-chlorobenzyl chloride (1.2 equiv), K₂CO₃ (2 equiv)
-
Solvent : Anhydrous DMF
The reaction selectively functionalizes the 4-position due to steric and electronic effects, leaving the 3-ethoxy group intact.
Thiazolidine Ring Formation via Cyclocondensation
The substituted benzaldehyde undergoes cyclocondensation with L-cysteine hydrochloride to form the thiazolidine-4-carboxylic acid core.
Reaction Mechanism and Optimization
-
Step 1 : Deprotonation of L-cysteine hydrochloride with NaHCO₃ generates the free thiolate nucleophile.
-
Step 2 : Nucleophilic attack on the aldehyde carbonyl forms a thiohemiaminal intermediate.
-
Step 3 : Intramolecular cyclization releases H₂O, yielding the thiazolidine ring.
-
Molar Ratio : Aldehyde:L-cysteine = 1:1.1
-
Solvent : Ethanol/water (3:1)
-
Catalyst : None required
-
Temperature : Room temperature (25°C)
-
Reaction Time : 8–12 h
Critical Analysis of Synthetic Routes
Side Reactions and Mitigation
-
Oxidation of Thiol : Minimized by conducting reactions under N₂.
-
Racemization : Use of L-cysteine ensures retention of stereochemistry at C4.
Spectroscopic Characterization Data
Post-synthesis validation employs:
-
¹H NMR : Signals at δ 3.2–3.5 ppm (thiazolidine CH₂), δ 4.8–5.2 ppm (benzylic CH₂), δ 10.2 ppm (COOH).
-
IR : Strong absorption at 1705 cm⁻¹ (C=O of carboxylic acid).
Comparative Yield Analysis
Industrial Scalability Considerations
Chemical Reactions Analysis
Key Steps:
-
Cyclization :
-
The thiazolidine ring is formed via cyclocondensation of a cysteine derivative (e.g., thiourea) with a carbonyl compound. For example, 2-chloroethylacetate reacts with thiourea in ethanol to yield 2-imino-4-thiazolidinone, which is hydrolyzed to 2,4-thiazolidinedione .
-
Substituted biphenyl derivatives are reacted with chloroacetyl chloride in the presence of anhydrous AlCl₃ using carbon disulfide as a solvent to form intermediates.
-
-
Condensation :
-
Hydrolysis and Coupling :
-
Hydrolysis of ester intermediates (e.g., ethyl 2-aryl-1,2-thiazinane-6-carboxylate-1,1-dioxide) with methanolic KOH yields carboxylic acid derivatives .
-
Coupling reactions with 4-(4-amino-2-fluorophenoxy)-3-chloropicolinamide are performed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/HCl and dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) .
-
Reaction Table:
Functional Group Transformations
The compound’s reactivity is influenced by its:
-
Thiazolidine Ring : Susceptible to ring-opening under acidic/basic conditions.
-
Carboxylic Acid Group : Participates in salt formation, esterification, or amidation .
-
Aryl Ethers (Benzyloxy/ethoxy) : Resistant to hydrolysis under mild conditions but cleavable via strong acids/bases.
Example Reaction:
-
Esterification : The carboxylic acid reacts with alcohols (e.g., methanol) under acidic catalysis to form esters, enhancing lipophilicity for drug formulation .
Stability and Degradation Pathways
-
Hydrolytic Degradation : The thiazolidine ring may hydrolyze in aqueous environments, particularly at extreme pH, forming cysteine derivatives and carbonyl compounds .
-
Oxidative Stability : The benzyloxy group is prone to oxidation, forming quinone-like metabolites.
Pharmacological Activity and Interaction Mechanisms
As a PPAR-γ agonist, the compound binds to nuclear receptors, regulating glucose and lipid metabolism. Key interactions include:
-
Hydrogen Bonding : The carboxylic acid group interacts with Arg288 and His449 residues in PPAR-γ .
-
Hydrophobic Interactions : The chloro-benzyloxy and ethoxy-phenyl groups occupy hydrophobic pockets of the receptor .
Comparative Analysis with Analogues
| Feature | 2-[4-(2-Chloro-benzyloxy)-3-ethoxy-phenyl]-thiazolidine-4-carboxylic acid | Rosiglitazone (Reference Drug) |
|---|---|---|
| PPAR-γ Affinity | High (structural analog of glitazones) | High |
| Metabolic Stability | Moderate (prone to hydrolysis) | High |
| Synthetic Complexity | Multi-step synthesis with cyclization and coupling | Simplified industrial synthesis |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-[4-(2-Chloro-benzyloxy)-3-ethoxy-phenyl]-thiazolidine-4-carboxylic acid involves multi-step organic reactions. The compound can be synthesized from readily available starting materials through a series of condensation and cyclization reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data
| Technique | Observed Values |
|---|---|
| NMR | δ_H (7.0 - 8.0 ppm), δ_C (81.16 - 171.84 ppm) |
| IR | Characteristic peaks at 1700 cm⁻¹ (C=O) and 1200 cm⁻¹ (C-O) |
| MS | Molecular ion peak at m/z 417 |
Antimicrobial Activity
Research indicates that derivatives of thiazolidine compounds exhibit promising antimicrobial properties. In vitro studies have demonstrated that 2-[4-(2-Chloro-benzyloxy)-3-ethoxy-phenyl]-thiazolidine-4-carboxylic acid shows activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli using the disc diffusion method. The results showed significant inhibition zones, suggesting its potential as an antimicrobial agent.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Various studies have assessed its efficacy against different cancer cell lines, including breast cancer and leukemia.
Case Study: Anticancer Screening
In a study conducted by Güzel-Akdemir et al., the compound was tested against MCF7 (breast cancer) and MOLT-4 (leukemia) cell lines. The results revealed an inhibition percentage of 84.19% against MOLT-4 cells, indicating strong anticancer activity.
Table 3: Anticancer Activity Results
| Cell Line | Inhibition Percentage (%) |
|---|---|
| MCF7 | 62.05 |
| MOLT-4 | 84.19 |
Therapeutic Potential
Given its diverse biological activities, 2-[4-(2-Chloro-benzyloxy)-3-ethoxy-phenyl]-thiazolidine-4-carboxylic acid holds promise as a lead compound for drug development in antimicrobial and anticancer therapies. Further research is required to optimize its structure for enhanced efficacy and reduced toxicity.
Mechanism of Action
The mechanism of action of 2-(4-((2-Chlorobenzyl)oxy)-3-ethoxyphenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Thiazolidine-4-carboxylic acid derivatives vary in substituents on the phenyl ring and the thiazolidine core. Key structural analogs include:
Notes:
- The 3-ethoxy group may improve solubility relative to purely hydrophobic substituents (e.g., tert-butyl) while maintaining membrane permeability .
Biological Activity
2-[4-(2-Chloro-benzyloxy)-3-ethoxy-phenyl]-thiazolidine-4-carboxylic acid is a synthetic compound notable for its thiazolidine core, which is a five-membered ring containing sulfur and nitrogen. This compound, with the molecular formula C19H20ClNO4S and a molecular weight of 393.88 g/mol, exhibits significant biological activity, particularly in enzyme inhibition and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound includes:
- A thiazolidine core, which contributes to its biological activity.
- A chloro group that enhances electrophilic reactivity.
- An ethoxy group attached to a phenyl ring, influencing its chemical properties.
Table 1: Structural Features and Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClNO4S |
| Molecular Weight | 393.88 g/mol |
| Functional Groups | Thiazolidine, Carboxylic Acid, Chloro, Ethoxy |
Enzyme Inhibition
Research indicates that 2-[4-(2-Chloro-benzyloxy)-3-ethoxy-phenyl]-thiazolidine-4-carboxylic acid acts as an inhibitor of enoyl-acyl carrier protein reductase (ENR) . This enzyme is crucial in fatty acid biosynthesis across various organisms, suggesting potential applications in antimicrobial and antiparasitic therapies. The inhibition of ENR could disrupt lipid metabolism in pathogens, thereby providing a mechanism for antimicrobial action.
Antioxidant Properties
Studies have suggested that this compound may possess antioxidant properties , which could play a role in mitigating oxidative stress-related diseases. The antioxidant activity is essential for therapeutic effects in conditions such as cancer and neurodegenerative diseases.
Case Studies and Research Findings
- Antiproliferative Activity : In vitro studies have shown that related thiazolidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to 2-[4-(2-Chloro-benzyloxy)-3-ethoxy-phenyl]-thiazolidine-4-carboxylic acid demonstrated lower IC50 values compared to standard chemotherapeutics like irinotecan .
- Metabolic Effects : In animal models, thiazolidine derivatives have been shown to modulate metabolic disorders by enhancing glucose uptake and improving insulin sensitivity. This suggests that the compound may have implications in managing type 2 diabetes through mechanisms involving metabolic regulation .
- Antibacterial Activity : Research has indicated that thiazolidine compounds can exhibit antibacterial properties against Gram-positive bacteria. The potential for these compounds to act as antibacterial agents highlights their therapeutic relevance in treating infections .
The unique combination of functional groups in 2-[4-(2-Chloro-benzyloxy)-3-ethoxy-phenyl]-thiazolidine-4-carboxylic acid enhances its biological activity compared to similar compounds. Its ability to inhibit key enzymes involved in metabolic pathways distinguishes it from others in its class.
Interaction Studies
Interaction studies using various biological targets reveal insights into the compound's mechanism of action. Techniques such as molecular docking and binding affinity assessments are employed to understand how the compound interacts with specific enzymes and receptors.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-[4-(2-Chloro-benzyloxy)-3-ethoxy-phenyl]-thiazolidine-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound’s thiazolidine core can be synthesized via cyclization of a mercaptoacetic acid derivative with an aldehyde or ketone intermediate under acidic conditions. For example, ZnCl₂ in dioxane has been used to catalyze thiazolidine ring formation in structurally analogous compounds . Key steps include:
- Step 1 : Preparation of the benzyloxy-ethoxy-phenyl aldehyde precursor via nucleophilic substitution (e.g., 2-chloro-benzyl chloride reacting with 3-ethoxy-4-hydroxy-phenyl groups).
- Step 2 : Cyclocondensation with mercaptoacetic acid under reflux in dioxane.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
- Critical Parameters : Reaction temperature (70–90°C), stoichiometry of ZnCl₂ (1–2 equiv.), and solvent polarity significantly affect yield.
Q. How can structural ambiguity in NMR data for this compound be resolved?
- Methodology : Use complementary techniques:
- X-ray Crystallography : Definitive proof of stereochemistry and bond connectivity, as demonstrated in corrigenda for related thiazolidine-carboxylic acids .
- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping proton signals (e.g., aromatic protons at δ 7.2–7.5 ppm) and confirm thiazolidine ring conformation .
- Comparative Analysis : Cross-reference with spectral databases (e.g., PubChem entries for analogous compounds) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) using HPLC to quantify solubility limits .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Thiazolidine rings are prone to hydrolysis under acidic conditions; stability improves in neutral buffers .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NOE correlations or missing signals) be addressed in structural validation?
- Methodology :
- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR (VT-NMR) to detect dynamic processes (e.g., ring puckering in thiazolidine) .
- DFT Calculations : Optimize molecular geometry using Gaussian09 and simulate NMR spectra (e.g., GIAO method) to reconcile experimental vs. theoretical data .
- Case Study : A corrigendum for a related compound highlighted missing signals due to crystallographic disorder, resolved via synchrotron XRD .
Q. What strategies optimize enantiomeric purity in thiazolidine-4-carboxylic acid derivatives?
- Methodology :
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives during cyclization to induce stereoselectivity .
- Chiral Chromatography : Employ Chiralpak® AD-H columns (hexane/isopropanol) for resolution, as validated for structurally similar compounds .
- Asymmetric Catalysis : Palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to control benzyloxy group stereochemistry .
Q. How do electronic effects of substituents (e.g., 2-chloro vs. 4-chloro benzyloxy groups) influence biological activity?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., 4-Cl, 2-F, 2-OCH₃ benzyloxy variants) and test in enzyme inhibition assays.
- Computational Modeling : Density Functional Theory (DFT) to calculate electrostatic potential maps and correlate with activity (e.g., LogP, H-bonding capacity) .
- Data Contradiction : A 2-chloro substituent may enhance binding affinity due to steric effects, conflicting with initial hypotheses favoring electron-withdrawing groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
